2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with a 2,4-dimethylphenyl group and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene derivative. This reaction often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Substitution Reactions: The introduction of the 2,4-dimethylphenyl and phenyl groups is achieved through substitution reactions. These reactions typically involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, which react with the thieno[2,3-b]pyridine core to form the desired substituted product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes described above. Large-scale production often requires the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Organometallic reagents (e.g., Grignard reagents) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted thienopyridine derivatives.
Scientific Research Applications
2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine
- 2-(2,4-dichlorophenyl)-6-phenylthieno[2,3-b]pyridin-3-amine
- 2-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine
Uniqueness
2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties to the compound. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-13-8-9-16(14(2)12-13)20-19(22)17-10-11-18(23-21(17)24-20)15-6-4-3-5-7-15/h3-12H,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGASPKOOCWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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